Nivalenol hydrate

Cytotoxicity IC50 K562 cells

Nivalenol hydrate (NIV) is a type B trichothecene mycotoxin produced by Fusarium graminearum and related species, commonly found as a contaminant in cereal grains such as wheat, barley, and maize. Structurally, NIV is the C-4 hydroxylated analog of deoxynivalenol (DON, vomitoxin) and shares the characteristic 12,13-epoxytrichothecene skeleton essential for ribosomal inhibition and cytotoxicity.

Molecular Formula C15H22O8
Molecular Weight 330.33 g/mol
Cat. No. B12058537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNivalenol hydrate
Molecular FormulaC15H22O8
Molecular Weight330.33 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO.O
InChIInChI=1S/C15H20O7.H2O/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15;/h3,7,9-12,16,18-20H,4-5H2,1-2H3;1H2/t7-,9-,10-,11-,12-,13-,14-,15+;/m1./s1
InChIKeyNDGPXJIOZIVCLI-NWWOVZTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nivalenol Hydrate for Research: Type B Trichothecene Reference Standard Procurement Guide


Nivalenol hydrate (NIV) is a type B trichothecene mycotoxin produced by Fusarium graminearum and related species, commonly found as a contaminant in cereal grains such as wheat, barley, and maize [1]. Structurally, NIV is the C-4 hydroxylated analog of deoxynivalenol (DON, vomitoxin) and shares the characteristic 12,13-epoxytrichothecene skeleton essential for ribosomal inhibition and cytotoxicity [2]. As a regulated mycotoxin in food and feed commodities worldwide, NIV hydrate serves as a certified reference standard for quantitative LC-MS/MS analysis and as a research tool for investigating trichothecene toxicology, immunomodulation, and structure-activity relationships [3].

Why Nivalenol Hydrate Cannot Be Substituted with Deoxynivalenol for Analytical and Toxicological Research


Despite sharing a common trichothecene backbone, NIV and DON exhibit materially divergent toxicological profiles, metabolic pathways, and analytical characteristics that preclude simple interchange in research and reference standard applications. NIV demonstrates consistently greater cytotoxic potency across multiple cell lines, distinct immunomodulatory effects on cytokine secretion involving differential Hsp90 dependency, and substantially stronger pro-oxidant activity in intestinal epithelial models [1]. In vivo, NIV produces greater intestinal mucosal damage than DON at equivalent concentrations, with specific histological lesion patterns that do not scale linearly with DON data [2]. From an analytical standpoint, NIV and DON require separate calibration as mandated by European Standard EN 17280:2019, which specifies distinct validated concentration ranges and retention parameters for each analyte in LC-MS/MS determination [3]. Substituting NIV reference material with DON standards would introduce systematic quantification errors, invalidate regulatory compliance testing, and confound mechanistic toxicology studies due to the compounds' non-overlapping signaling pathway engagement.

Quantitative Differentiation Evidence: Nivalenol Hydrate vs. Deoxynivalenol and Related Trichothecenes


Cytotoxic Potency: NIV vs. DON IC50 Comparison in Human Erythroleukemia and Insect Cell Models

In the K562 human erythroleukemia cell line, NIV exhibited approximately four-fold greater cytotoxic potency than DON by MTT assay, with ID50 values of 0.5 µM for NIV versus 2.0 µM for DON [1]. In the SF-9 insect cell line model, this potency differential was even more pronounced, with IC50 values of 4.5 µM for NIV compared to 41 µM for DON—representing a 9.1-fold higher potency [2]. Across both human and invertebrate cell systems, NIV consistently demonstrates significantly lower IC50 values than DON, establishing its greater intrinsic cytotoxic activity at the cellular level.

Cytotoxicity IC50 K562 cells SF-9 cells MTT assay

Emetic Potency: NIV vs. DON ED50 Comparison in Mink Emesis Model

In the mink emesis model, intraperitoneal administration of NIV produced an ED50 of 60 µg/kg bw compared to 80 µg/kg bw for DON, indicating a 1.3-fold higher emetic potency for NIV via this route [1]. Notably, oral administration revealed a markedly different relationship: DON exhibited an oral ED50 of 30 µg/kg bw, whereas NIV required 250 µg/kg bw—an 8.3-fold difference in the opposite direction [1]. This route-dependent potency inversion underscores fundamentally distinct absorption and first-pass metabolic handling of the two congeners in vivo, making emetic potential predictions based on DON data unreliable for NIV.

Emetic potency ED50 Acute toxicity Mink model Food safety

Intestinal Mucosal Toxicity: NIV vs. DON Histopathological Comparison in Porcine Jejunum

In porcine jejunum explants exposed to 10 µM concentrations for four hours, NIV induced a two-fold greater lesion severity compared to DON [1]. In the more physiologically relevant intestinal loop model, NIV reduced overall proliferative cells by 30% versus only a 13% reduction with DON [1]. Furthermore, NIV reduced the proliferative/apoptotic cell ratio by nearly half, with lamina propria immune cells showing greater sensitivity to NIV-induced apoptosis than enterocytes [1]. This quantitative histopathological evidence demonstrates that NIV exerts substantially greater acute intestinal toxicity than DON at equivalent exposure levels.

Intestinal toxicity Jejunum explant Histopathology Proliferation Apoptosis

Oxidative Stress Induction: NIV vs. DON Pro-Oxidant Activity in Intestinal Epithelial Cells

In the non-tumorigenic rat intestinal epithelial cell line IEC-6, NIV exhibited a stronger pro-oxidant effect than DON, as measured by reactive oxygen species generation [1]. Mechanistic studies identified that this differential effect was mediated through NADPH oxidase activation, calcium homeostasis alteration, and differential engagement of NF-κB and Nrf2 signaling pathways [1]. Importantly, co-exposure studies revealed that NIV increased DON's pro-oxidative effects, indicating a potentiating interaction rather than simple additive toxicity [1].

Oxidative stress ROS IEC-6 cells NADPH oxidase Pro-oxidant

Cytokine Secretion Modulation: Differential Hsp90 Dependency Between NIV and DON

In HL60 human promyelocytic leukemia cells, DON and NIV exerted opposite effects on the secretion of anti-hematopoietic cytokines CCL3 (MIP-1α) and CCL4 (MIP-1β) [1]. At 0.3 μg/mL, DON greatly induced CCL3 and CCL4 secretion, whereas NIV treatment decreased secretion of these cytokines [1]. Co-treatment with the Hsp90-specific inhibitor radicicol counteracted DON's effect but did not mitigate NIV's effect, establishing that DON-induced cytokine secretion is Hsp90-dependent while NIV-induced effects are Hsp90-independent [1].

Cytokine secretion Hsp90 CCL3 CCL4 HL60 cells Immunomodulation

Analytical Method Validation: NIV Distinct Quantification Range in LC-MS/MS per EN 17280:2019

European Standard EN 17280:2019 specifies validated procedures for the simultaneous determination of NIV and DON in cereals and cereal products by HPLC coupled with tandem mass spectrometry [1]. Critically, the validated concentration ranges differ substantially between the two analytes: NIV validation levels range from 27.7 μg/kg to 378 μg/kg, whereas DON validation levels range from 234 μg/kg to 2420 μg/kg—approximately an order of magnitude higher concentration range for DON [1]. This analytical differentiation reflects the distinct natural occurrence levels of these mycotoxins in contaminated grains and mandates the use of separate, properly calibrated reference standards for accurate quantification.

LC-MS/MS Analytical method validation Reference standard EN 17280 Cereal analysis

Recommended Research and Industrial Applications for Nivalenol Hydrate Based on Quantitative Evidence


Calibration Standard for LC-MS/MS Mycotoxin Analysis in Cereals

As mandated by EN 17280:2019, NIV hydrate serves as a certified reference standard for the accurate quantification of nivalenol in wheat, wheat flour, wheat crackers, barley, oat flour, and rye-based products using HPLC-MS/MS methodology. The validated NIV concentration range of 27.7–378 μg/kg requires dedicated calibration curves that cannot be extrapolated from DON standards [1].

Comparative Toxicology Studies of Type B Trichothecenes

NIV hydrate is essential for comparative cytotoxicity studies requiring side-by-side evaluation with DON and other trichothecenes. The 4-fold to 9.1-fold greater cytotoxic potency of NIV relative to DON in human and insect cell models provides a quantifiable benchmark for structure-activity relationship investigations and for validating in vitro models of trichothecene toxicity [2].

Intestinal Mucosal Toxicity and Gut Health Research

The demonstrated 2-fold greater histopathological lesion severity and 30% reduction in proliferative cells induced by NIV versus DON in porcine jejunum models positions NIV hydrate as a critical tool for investigating intestinal epithelial barrier dysfunction, inflammatory responses to dietary mycotoxin exposure, and mechanisms of mycotoxin-induced enteropathy [3].

Immunotoxicity and Cytokine Signaling Studies

Given the opposite effects of NIV (decreased CCL3/CCL4 secretion) and DON (increased CCL3/CCL4 secretion) on cytokine production in HL60 cells, coupled with differential Hsp90 dependency, NIV hydrate is required for research examining trichothecene immunomodulation, hematotoxicity mechanisms, and cell-type-specific signaling pathway activation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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